molecular formula C20H28ClN3O5 B613690 Boc-his(3-bom)-ome hcl CAS No. 83468-80-8

Boc-his(3-bom)-ome hcl

Cat. No. B613690
CAS RN: 83468-80-8
M. Wt: 425.91
InChI Key: VCAVJWDPSFJAGP-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Peptide Synthesis and Modification

Compounds with Boc- (tert-butoxycarbonyl) protection are commonly used in peptide synthesis for protecting amino groups during the synthesis process. Boc-protected compounds allow for the selective deprotection of amino groups under mild acidic conditions without affecting other sensitive functional groups in the peptide chain. This selective deprotection is crucial for the step-wise construction of peptides, where the order of amino acid addition and the protection of reactive groups are carefully controlled to achieve the desired peptide sequence. Studies on the synthesis and activity of peptide analogs, such as those involving modifications at the central position of peptides or the synthesis of phytosteryl amino acid ester hydrochlorides, highlight the importance of Boc-protected intermediates in synthesizing bioactive peptides and derivatives with tailored properties for applications in healthcare and material sciences (Giordano et al., 2003) (Jia et al., 2019).

Material Science and Catalysis

In material science, Boc-protected compounds are utilized in the fabrication and modification of materials such as boron-doped ordered mesoporous carbon, which exhibits excellent electrochemical and capacitance performance due to its well-ordered mesoporous structure and high surface area. This demonstrates the role of Boc-protected intermediates in synthesizing materials with enhanced physical and chemical properties for applications in energy storage and conversion (Zhang et al., 2017).

Safety And Hazards

When handling “Boc-his(3-bom)-ome hcl”, it is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)2. If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator2.


Future Directions

The future directions of “Boc-his(3-bom)-ome hcl” largely depend on the advancements in peptide synthesis and the discovery of new peptides with therapeutic potential. As a protected histidine derivative, it will continue to play a crucial role in the synthesis of histidine-containing peptides.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAVJWDPSFJAGP-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-his(3-bom)-ome hcl

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